molecular formula C13H12O2 B14701949 1-(1-Hydroxynaphthalen-2-yl)propan-1-one CAS No. 24490-31-1

1-(1-Hydroxynaphthalen-2-yl)propan-1-one

Cat. No.: B14701949
CAS No.: 24490-31-1
M. Wt: 200.23 g/mol
InChI Key: MAGSBALYCXBYSK-UHFFFAOYSA-N
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Description

1-(1-Hydroxynaphthalen-2-yl)propan-1-one is a chemical compound with the molecular formula C13H12O2 It is characterized by a naphthalene ring substituted with a hydroxyl group and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-hydroxy-1-naphthaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(1-naphthyl)propan-1-one or 1-(1-naphthyl)propanoic acid.

    Reduction: Formation of 1-(1-hydroxynaphthalen-2-yl)propan-1-ol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(1-Hydroxynaphthalen-2-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cells. The compound can induce caspase-mediated apoptosis, leading to cell death. Additionally, it may modulate various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(1-Hydroxynaphthalen-2-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Hydroxynaphthalen-1-yl)propan-2-one: Similar structure but different position of the hydroxyl group.

    1-(1-Naphthyl)propan-1-one: Lacks the hydroxyl group, leading to different chemical properties.

    1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Contains additional methoxy groups, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

24490-31-1

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(1-hydroxynaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C13H12O2/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13(11)15/h3-8,15H,2H2,1H3

InChI Key

MAGSBALYCXBYSK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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